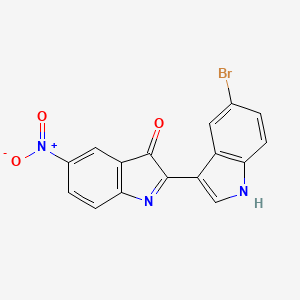
(2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one is a complex organic compound belonging to the indole family.
Preparation Methods
The synthesis of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the bromination of indole, followed by nitration and subsequent condensation reactions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one can be compared with other indole derivatives, such as:
- 2-(5-fluoroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-chloroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-methylindol-3-ylidene)-5-nitro-1H-indol-3-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one lies in its specific substituents, which can influence its interactions with biological targets and its overall properties .
Properties
CAS No. |
94028-68-9 |
|---|---|
Molecular Formula |
C16H8BrN3O3 |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-5-nitroindol-3-one |
InChI |
InChI=1S/C16H8BrN3O3/c17-8-1-3-13-10(5-8)12(7-18-13)15-16(21)11-6-9(20(22)23)2-4-14(11)19-15/h1-7,18H |
InChI Key |
ULCBJJIIRPHASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=N2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















